Sialorphin can be synthesized using solid-phase peptide synthesis techniques. The process typically involves the following steps:
Sialorphin has a specific amino acid sequence represented as QHNPR. Its molecular structure consists of five amino acids, where the sequence plays a crucial role in its biological activity. The molecular weight of sialorphin is approximately 570.68 g/mol .
The structural analysis indicates that modifications at the N-terminal can significantly influence its activity against neprilysin and other enzymes .
Sialorphin participates in various chemical reactions primarily involving substitution reactions. An alanine scan has been performed to assess how substitutions at different positions affect its inhibitory potency against neprilysin. For example, substituting amino acids such as glutamine, proline, or arginine can significantly alter its effectiveness .
Additionally, sialorphin derivatives have been studied for their complex-forming properties with metal ions like copper(II), indicating potential applications in biochemistry and therapeutic formulations .
The primary mechanism of action for sialorphin involves its role as a competitive inhibitor of neprilysin. By binding to this enzyme, sialorphin prevents the breakdown of neuropeptides such as substance P and Met-enkephalin, thereby prolonging their physiological effects in processes related to pain perception and inflammation .
Research indicates that sialorphin's inhibition occurs at micromolar concentrations (IC50 values ranging from 0.4 to 1 µM), demonstrating its potency as an endogenous modulator in neuropeptide signaling pathways .
Sialorphin has several significant applications in scientific research:
CAS No.:
CAS No.: 2134602-45-0
CAS No.: 84962-75-4
CAS No.:
CAS No.: 990-73-8